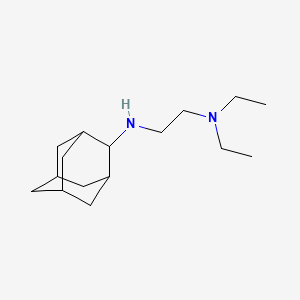
2-amino-4-(4-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile typically involves multi-component reactions. One common method is the one-pot synthesis, which involves the reaction of an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at elevated temperatures . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of catalysts, such as magnetic nanocatalysts, can enhance the efficiency and yield of the reaction . The process is designed to be scalable and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(4-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-amino-4-(4-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(4-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-chlorophenol: This compound shares a similar amino and chlorophenyl group but differs in its overall structure and properties.
2-amino-4H-chromenes: These compounds have a similar amino group and are known for their biological activities, including antimicrobial and antioxidant properties.
Uniqueness
2-amino-4-(4-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is unique due to its specific ring structure and the presence of multiple nitrile groups
Propiedades
IUPAC Name |
2-amino-4-(4-chlorophenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4/c20-13-7-5-12(6-8-13)17-15-4-2-1-3-14(15)16(9-21)18(24)19(17,10-22)11-23/h3,5-8,15,17H,1-2,4,24H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIOQWAJLDHXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-anilinobenzoyl)amino]benzoic acid](/img/structure/B5221229.png)
![5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B5221239.png)
![Diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate](/img/structure/B5221242.png)
![3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide](/img/structure/B5221244.png)
![3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5221258.png)
![N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5221266.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B5221273.png)
![1-[(4-butoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole](/img/structure/B5221283.png)
![2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B5221290.png)

![(2E)-1-(4-Methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-EN-1-one](/img/structure/B5221301.png)

![2,5-dichloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5221309.png)
![(2,4-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5221310.png)
